10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Overview
Description
Benzo[1,2-b:4,5-b’]bisbenzofuran is a polycyclic aromatic compound with the molecular formula C18H10O2 and a molecular weight of 258.27 g/mol It is characterized by its unique structure, which consists of two benzofuran units fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]bisbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the lithiation of benzofuran derivatives followed by cyclization. For instance, 3-alkylbenzofurans can be lithiated using tert-butyllithium, followed by stannylation with trimethylstannyl chloride and subsequent cyclization .
Industrial Production Methods
Industrial production methods for Benzo[1,2-b:4,5-b’]bisbenzofuran are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]bisbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced benzofurans, and substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzo[1,2-b:4,5-b’]bisbenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b’]bisbenzofuran is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the inhibition of key enzymes or disruption of microbial cell membranes . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with one benzofuran unit.
Dibenzofuran: Contains two benzofuran units fused with a central benzene ring.
Benzo[1,2-b5,4-b’]bisbenzofuran: Another polycyclic aromatic compound with a different fusion pattern.
Uniqueness
Benzo[1,2-b:4,5-b’]bisbenzofuran is unique due to its specific fusion pattern of two benzofuran units, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and potential therapeutic agents.
Properties
IUPAC Name |
10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFAAJAGUSYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347402 | |
Record name | Benzo[1,2-b:4,5-b']bisbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208-37-7 | |
Record name | Benzo[1,2-b:4,5-b']bisbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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